molecular formula C12H12O4 B12581894 Methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate CAS No. 197658-21-2

Methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Cat. No.: B12581894
CAS No.: 197658-21-2
M. Wt: 220.22 g/mol
InChI Key: XPSVBFWYSAVLGD-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C12H12O4. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and an oxopropenyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. Another method includes the reaction of 3-methoxy-3-oxoprop-1-en-1-yl chloride with methyl benzoate under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxopropenyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate involves its interaction with various molecular targets. The methoxy and oxopropenyl groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
  • Methyl 3-(3-methoxy-3-oxoprop-1-yn-1-yl)benzoate
  • Sodium 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzene-1-sulfonate

Uniqueness

Methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

197658-21-2

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 3-(3-methoxy-3-oxoprop-1-enyl)benzoate

InChI

InChI=1S/C12H12O4/c1-15-11(13)7-6-9-4-3-5-10(8-9)12(14)16-2/h3-8H,1-2H3

InChI Key

XPSVBFWYSAVLGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

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